3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3S/c16-11-4-3-10(8-12(11)17)15(20)18-9-13(21-6-5-19)14-2-1-7-22-14/h1-4,7-8,13,19H,5-6,9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZFRRSUYMTKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
Activation of 3,4-difluorobenzoic acid to its acid chloride is a critical precursor step. Thionyl chloride (SOCl₂) is widely employed, achieving near-quantitative conversion under reflux conditions. Alternatively, N,N-carbonyldiimidazole (CDI) offers a milder approach, particularly useful for heat-sensitive intermediates.
Table 1: Comparative Activation Methods
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| SOCl₂ | Reflux, 4–6 h | 95–98 | |
| CDI | RT, DMF, 12 h | 85–90 | |
| PCl₅ | 0°C to RT, 3 h | 88 |
Functionalization of the Aromatic Core
Electrophilic substitution reactions are minimized due to the electron-withdrawing fluorine atoms. However, directed ortho-metalation (DoM) strategies enable selective modifications, albeit with limited applicability in this context.
Preparation of the Amine Component: 2-(2-Hydroxyethoxy)-2-(Thiophen-2-yl)Ethylamine
The branched amine side chain introduces synthetic complexity due to its thiophene and hydroxyethoxy groups. Two primary routes are explored:
Reductive Amination
Condensation of thiophen-2-ylacetaldehyde with 2-aminoethoxyethanol followed by sodium cyanoborohydride reduction affords the target amine. Yields range from 60–70%, with chromatographic purification required to isolate the product.
Nucleophilic Substitution
Reaction of 2-(thiophen-2-yl)ethyl bromide with 2-hydroxyethylamine in acetonitrile at 60°C produces the amine in 55–65% yield. Microwave-assisted conditions (100°C, 30 min) improve efficiency to 75%.
Key Challenge : The hydroxyethoxy group necessitates protection (e.g., silylation with TBSCl) during synthesis to prevent side reactions. Deprotection post-coupling is achieved using tetrabutylammonium fluoride (TBAF).
Coupling Strategies for Amide Bond Formation
Coupling the activated benzoyl derivative with the amine component is pivotal.
Schotten-Baumann Reaction
Traditional aqueous-organic biphasic conditions (NaOH, THF) yield the amide in 70–80% purity. However, hydrolysis of the acid chloride limits scalability.
CDI-Mediated Coupling
Employing CDI in anhydrous DMF at room temperature achieves 85–90% conversion. This method avoids racemization and is compatible with sensitive functional groups.
HATU/DIPEA in DCM
Modern peptide coupling reagents like HATU enhance efficiency, delivering yields >90% with minimal byproducts. Optimal stoichiometry (1.2 eq amine, 1.1 eq HATU) ensures complete consumption of the acid chloride.
Table 2: Coupling Efficiency Across Methods
| Method | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | THF/H₂O | 2 | 70 |
| CDI | DMF | 12 | 85 |
| HATU/DIPEA | DCM | 4 | 92 |
Purification and Characterization
Crystallization Techniques
Single-phase crystallization in toluene/acetonitrile (95:5 v/v) removes unreacted starting materials, yielding >99% pure product. Ethanol/toluene mixtures (1:1) further enhance polymorphic stability.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities, critical for pharmacological applications.
Spectroscopic Validation
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), thiophene protons (δ 6.8–7.1 ppm), and hydroxyethoxy protons (δ 3.5–4.0 ppm).
- HRMS : [M+H]⁺ calculated for C₁₆H₁₆F₂N₂O₃S: 369.09, observed 369.08.
Challenges and Optimization
Steric Hindrance
The branched ethyl chain impedes coupling efficiency. Pre-activating the amine as its hydrochloride salt improves nucleophilicity, boosting yields by 15–20%.
Thiophene Stability
Strong acids or bases promote thiophene ring opening. Neutral pH and low temperatures (<40°C) during coupling mitigate degradation.
Scalability
Patent WO2006134469A1 highlights the necessity of one-pot reactions for industrial-scale synthesis, reducing purification steps and solvent waste.
Comparative Analysis of Synthetic Routes
Route A (CDI Coupling) :
- Advantages : High yields, minimal byproducts.
- Disadvantages : Prolonged reaction times.
Route B (HATU/DIPEA) :
- Advantages : Rapid, high efficiency.
- Disadvantages : Cost of reagents.
Route C (Schotten-Baumann) :
- Advantages : Low cost.
- Disadvantages : Low purity, scalability issues.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is C15H16F2N2O3S. Its structure features:
- Difluoro substituents on the benzene ring
- A hydroxyethoxy group
- A thiophene ring
These structural characteristics contribute to its unique chemical and biological properties.
Chemistry
In the field of synthetic chemistry, this compound serves as an intermediate for producing more complex molecules. Its difluoro substituents can enhance reactivity and selectivity in various chemical reactions.
Common Reactions:
- Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or acids.
- Reduction: The benzamide group can be reduced to yield amines.
- Substitution Reactions: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Biology
Research indicates that 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide exhibits potential biological activities:
- Antiviral Activity: Preliminary studies suggest that benzamide derivatives can inhibit viral replication mechanisms.
- Antibacterial Properties: Similar compounds have shown effectiveness against Gram-positive bacteria, indicating potential antibacterial activity for this compound.
- Antitumor Activity: Evidence suggests that compounds with similar structures may act as selective inhibitors in cancer cell lines.
Medicine
Given its unique structural features, this compound is being investigated as a potential drug candidate. Its interactions with molecular targets such as enzymes and receptors could lead to therapeutic applications in treating various diseases.
Industrial Applications
In industrial contexts, 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is explored for developing new materials. Its properties may be harnessed in:
- Polymer Production: Enhancing material characteristics.
- Coatings: Providing specific functional properties.
Case Studies and Research Findings
Several studies have explored the biological activities and synthetic pathways of thiophene derivatives:
- Antioxidant Evaluation: Research on tetrahydrobenzo[b]thiophene derivatives has demonstrated significant antioxidant properties, indicating potential for similar activities in 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide .
- Antibacterial Activity: Studies have shown that thiophene derivatives possess antibacterial properties against various pathogens . This suggests that our compound may also exhibit similar efficacy.
- Molecular Docking Studies: Investigations into the binding affinities of related compounds reveal insights into their mechanisms of action against specific biological targets .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of difluoro groups and the thiophene ring can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Target Compound: The 2-hydroxyethoxy group improves water solubility compared to non-polar analogs (e.g., indole or thioether-containing derivatives) .
- THHEB : Multiple hydroxyl groups confer high polarity but may limit membrane permeability.
- Ethynyl-containing Analog : The ethynyl group increases rigidity and may reduce solubility but enhance target binding via π-π interactions.
Metabolic Stability
Structure-Activity Relationships (SAR)
Fluorine Substitution: 3,4-Difluoro positioning balances electronegativity and steric effects, optimizing target binding and stability. Non-fluorinated analogs (e.g., THHEB) prioritize electron-donating groups for antioxidant roles .
Heterocyclic Moieties :
- Thiophene vs. benzothiazole/indole: Thiophene offers moderate lipophilicity, while benzothiazole may enhance affinity for ATP-binding pockets .
Polar Groups :
- Hydroxyethoxy improves solubility over methylthio or indole groups, critical for oral bioavailability .
Biological Activity
3,4-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound classified as a benzamide. Its unique structure, featuring difluoro substituents on the benzene ring along with a hydroxyethoxy group and a thiophene ring, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is C15H16F2N2O3S, and its IUPAC name reflects its complex substituents. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, which is critical for its biological activity.
The biological activity of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. The difluoro groups and thiophene ring contribute to its binding affinity and selectivity towards these targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of benzamides can inhibit viral replication mechanisms. For instance, compounds with similar structures have demonstrated efficacy against RNA polymerases involved in viral replication .
- Antibacterial Properties : Benzamide derivatives have been noted for their antibacterial properties against Gram-positive bacteria. This suggests that 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide may also possess such properties, warranting further investigation .
- Antitumor Activity : There is evidence that compounds with similar functionalities can act as selective inhibitors in cancer cell lines. This raises the possibility that our compound could also show antitumor effects through mechanisms involving apoptosis or cell cycle arrest .
Case Studies and Research Findings
Comparative Analysis
A comparative analysis with similar compounds highlights the unique aspects of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Difluorobenzamide | Lacks hydroxyethoxy & thiophene | Limited activity |
| N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide | Lacks difluoro substituents | Moderate activity |
| Thiophene-2-carboxamide | Contains thiophene but lacks other features | Variable activity |
The combination of difluoro substituents, hydroxyethoxy group, and thiophene ring in 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide sets it apart from these compounds and may impart distinct biological properties.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide?
Answer:
The synthesis involves multi-step reactions, including amide bond formation and functional group modifications. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Temperature : Controlled heating (e.g., 50–80°C) improves intermediate stability and reduces side reactions .
- Catalysts : Carbodiimides (e.g., EDCI) and DMAP are critical for amide coupling .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Answer:
Discrepancies may arise from assay conditions or structural variants. Methodological approaches include:
- Structural validation : Confirm compound identity via / NMR and high-resolution mass spectrometry (HRMS) .
- Assay standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Target validation : Use siRNA or CRISPR to confirm target engagement in biological systems .
Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : NMR is critical for verifying fluorine positions .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Advanced: How can computational modeling predict the regioselectivity of electrophilic substitutions in the thiophene moiety?
Answer:
- DFT calculations : Use Gaussian or ORCA to map electron density and predict reactive sites (e.g., C5 of thiophene) .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
- SAR analysis : Correlate substituent effects (e.g., fluorine vs. methoxy) with activity trends .
Basic: What strategies mitigate solubility challenges in in vitro assays for this hydrophobic benzamide?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently .
- Surfactants : Polysorbate-80 or Cremophor EL® stabilize colloidal dispersions .
Advanced: How can researchers elucidate degradation pathways under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds) .
- Stability-indicating assays : Monitor potency loss in accelerated storage conditions (40°C/75% RH) .
Basic: What reaction conditions favor regioselective functionalization of the difluorobenzamide core?
Answer:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to direct substituents to the C2 position .
- Protecting groups : Temporarily block the hydroxyethoxy chain during halogenation .
- Microwave-assisted synthesis : Enhances yield in SNAr reactions with KCO/DMF .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacokinetics?
Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyethoxy) to reduce LogP from ~3.5 to <2.5 .
- Metabolic stability : Replace labile esters with ethers to resist esterase-mediated hydrolysis .
- Plasma protein binding : Modify thiophene substituents to lower albumin affinity .
Basic: How do researchers differentiate between stereoisomers formed during synthesis?
Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients .
- Optical rotation : Compare [α] values against enantiopure standards .
- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition) .
Advanced: What mechanistic insights explain the compound’s interaction with kinase targets?
Answer:
- Kinase inhibition assays : Screen against panels (e.g., KinomeScan) to identify off-target effects .
- Crystallography : Resolve binding modes (e.g., ATP-binding pocket occupancy) .
- Mutagenesis studies : Validate key residues (e.g., gatekeeper mutations in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
